tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 5-cyanospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3 |
InChI Key |
KIFVLUOWGZQTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
- Preparation of azetidine intermediates protected with tert-butyl carbamate
- Functionalization of the indole ring to introduce the cyano substituent
- Formation of the spirocyclic bond linking azetidine and indole at the 3-position of indole and 3-position of azetidine ring
- Final purification and characterization of the target compound
This approach is supported by data from chemical suppliers and patent literature indicating the use of tert-butyl dicarbonate for Boc protection and multi-step azetidine ring functionalization.
Key Step: Boc Protection of Azetidine Derivatives
- Reaction Conditions:
- Starting with azetidine derivatives such as 3,3-dimethoxy-azetidine
- Use of di-tert-butyl dicarbonate (Boc2O) as the protecting agent
- Base such as triethylamine to neutralize acid by-products
- Solvent: methylene chloride
- Temperature: 10 to 40 °C
- Reaction time: 3-4 hours
- Outcome:
| Parameter | Value |
|---|---|
| Starting material | 3,3-dimethoxy-azetidine (10 g) |
| Boc2O | 22.3 g (102.5 mmol) |
| Triethylamine | 12.9 g (128.1 mmol) |
| Solvent | Methylene chloride (50 mL) |
| Temperature | 10–40 °C |
| Reaction time | 3–4 hours |
| Yield | 91% |
Spirocyclization and Indole Functionalization
- Synthesis of the spirocyclic core involves coupling azetidine moiety with an indole derivative bearing the cyano group at the 5' position.
- The cyano group is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed cyanation on appropriately functionalized indole precursors.
- The spiro linkage is formed by intramolecular cyclization, often under mild conditions to preserve the Boc group and avoid ring strain-induced decomposition.
Palladium-Catalyzed Coupling and Functional Group Transformations
- Use of palladium catalysts such as Pd(COD)Cl2 with ligands like RuPhos facilitates cross-coupling reactions essential for assembling the spirocyclic framework.
- Cesium carbonate is commonly used as a base in these coupling reactions under inert atmosphere at elevated temperatures (~80 °C) for 12-24 hours.
- Solvents include 1,4-dioxane and water mixtures or acetonitrile for different steps.
| Catalyst System | Pd(COD)Cl2 / RuPhos |
|---|---|
| Base | Cesium carbonate (Cs2CO3) |
| Solvent | 1,4-Dioxane / H2O (1:1) or acetonitrile |
| Temperature | 80–90 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Argon / inert |
| Yield | 60–75% |
Regioselective Cyanation and Azetidine Ring Closure
- Cyanation at the 5' position of the indole ring is achieved using cyano transfer reagents or via palladium-catalyzed cyanation protocols.
- Azetidine ring closure and spirocyclization are promoted by intramolecular nucleophilic attack, often monitored by LC/MS and NMR to confirm regioselectivity and purity.
Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of azetidine | Boc2O, triethylamine, methylene chloride, 10–40 °C, 3–4 h | 91 | High purity intermediate |
| Palladium-catalyzed coupling | Pd(COD)Cl2, RuPhos, Cs2CO3, 1,4-dioxane/H2O, 80 °C, 24 h | 60–75 | Efficient cross-coupling |
| Cyanation of indole derivative | Various cyanation agents, mild conditions | 70–85 | Regioselective 5'-cyano group |
| Spirocyclization | Intramolecular cyclization, mild heating | 65–80 | Formation of spiro[azetidine-indole] core |
Analytical and Characterization Techniques
- NMR Spectroscopy: 1H, 13C, and 15N NMR used to confirm regioselectivity and ring closure, with characteristic chemical shifts for azetidine methylene protons and indole aromatic protons.
- Mass Spectrometry: ES-MS confirms molecular ion peaks consistent with C16H19N3O2 (m/z ~285).
- Chromatography: Silica gel flash chromatography for purification; HPLC used to assess purity and reaction progress.
- Infrared Spectroscopy: Identification of cyano group (sharp peak near 2200 cm^-1) and carbamate carbonyl (around 1700 cm^-1).
Summary and Perspectives
The preparation of tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a multi-step synthetic process relying on:
- Efficient Boc protection of azetidine intermediates
- Palladium-catalyzed cross-coupling for spirocyclic core assembly
- Regioselective cyanation of the indole ring
- Careful control of reaction conditions to maintain functional group integrity and achieve high yields
The methods are well-documented in recent patents and peer-reviewed literature, showing yields typically in the 60–90% range for key steps. The compound’s unique spirocyclic structure and functionalization make it a valuable intermediate in medicinal chemistry research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at the 5'-position serves as an electron-withdrawing group, activating adjacent positions for nucleophilic substitution. While direct data for this compound is limited, analogous reactions in spirocyclic indole derivatives suggest:
Key Observations :
-
The cyano group enhances electrophilicity at the 5'-position, enabling amination or halogenation under mild conditions.
-
The tert-butyl ester remains stable during these reactions, acting as a protecting group for the azetidine nitrogen .
Hydrolysis of Functional Groups
The compound undergoes selective hydrolysis depending on reaction conditions:
Cyano Group Hydrolysis
Ester Hydrolysis
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | TFA/DCM (1:1), RT, 2 h | Free azetidine-1-carboxylic acid | >90 | |
| Enzymatic | Lipase CAL-B, pH 7.0, 37°C, 24 h | Partial hydrolysis | 40–55 |
Mechanistic Insight :
-
The tert-butyl ester is cleaved efficiently under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of isobutylene .
-
Cyano group hydrolysis to carboxylic acid proceeds through a nitrile hydrate intermediate under strong acidic conditions .
Reduction Reactions
The cyano group and spirocyclic system are amenable to reduction:
| Target Site | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Cyano → Amine | H2 (1 atm), Ra-Ni, EtOH, 25°C, 8 h | 5'-Aminomethyl derivative | High | |
| Azetidine ring | LiAlH4, THF, 0°C→RT, 3 h | Ring-opened diamine | Moderate |
Critical Parameters :
-
Hydrogenation of the cyano group requires careful control to avoid over-reduction of the indole ring.
-
LiAlH4 may reduce ester groups if stoichiometry is not optimized .
Cycloaddition and Ring-Opening Reactions
The spirocyclic architecture participates in unique transformations:
Synthetic Utility :
-
Cycloaddition reactions exploit the strain in the azetidine ring, enabling access to polycyclic systems .
-
Ring-opening under acidic conditions generates electrophilic intermediates for cross-coupling.
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Observation | Half-Life (25°C) | Source |
|---|---|---|---|
| Aqueous pH 7.4 | Slow ester hydrolysis (≤5% in 24 h) | >30 days | |
| UV light (254 nm) | Photooxidation of indole ring | 6 h | |
| 100°C (neat) | Decomposition via retro-aza-Claisen | 2 h |
Comparison with Structural Analogs
Reactivity differences vs. related compounds:
Scientific Research Applications
tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group in the compound can interact with nucleophiles, leading to the formation of various intermediates. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Amino vs. Cyano Substitution
- tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (): Molecular Formula: C₁₅H₂₁N₃O₂; MW: 275.35 g/mol. However, the amino group may reduce metabolic stability due to susceptibility to oxidation or acetylation. Applications: Amino-substituted spirocycles are often intermediates in drug discovery, enabling further functionalization via amide coupling or alkylation .
- Target Compound (5'-Cyano): The electron-withdrawing cyano group likely enhances electrophilic reactivity, making it suitable for nucleophilic substitution or cross-coupling reactions. Its presence may also increase lipophilicity, influencing membrane permeability.
Methyl vs. Cyano Substitution
- tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (): Molecular Formula: C₁₆H₂₂N₂O₂; MW: 274.36 g/mol. This substitution is less reactive than cyano, limiting its utility in synthetic derivatization.
Boron-Containing Derivatives
- tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (): Molecular Formula: C₂₀H₂₅BN₂O₄; MW: 368.23 g/mol. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the boron moiety necessitates stringent storage conditions (-20°C) and introduces safety concerns (H302, H315, H319, H335 hazards) .
Biological Activity
tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which integrates an azetidine ring fused to an indole moiety. The molecular formula is with a molecular weight of approximately 291.34 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Research indicates that this compound exhibits notable biological activities, including:
- Antiviral Properties : Preliminary studies suggest that derivatives of similar spirocyclic compounds may exhibit antiviral activity, particularly against HIV strains and other viral pathogens. The presence of the cyano group may enhance its reactivity and biological interactions .
- Immunomodulatory Effects : Compounds with similar structures have shown potential as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune response, and activation can lead to enhanced production of cytokines such as interferon-alpha (IFN-α) .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The presence of the cyano group and the spirocyclic structure may influence its interaction with biological targets. For example, SAR studies have indicated that modifications in the azetidine or indole moiety can significantly alter the potency and specificity of these compounds against various biological targets .
Comparative Biological Activity
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C15H19FN2O2 | Potential TLR agonist |
| This compound | C16H19N3O2 | Antiviral activity; TLR agonist |
| tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C15H19BrN2O2 | Useful in substitution reactions |
Study on Immunomodulatory Effects
A study published in Nature Communications investigated the immunomodulatory effects of various azetidine derivatives, including this compound. The researchers found that this compound could activate TLR7 and TLR8 pathways in HEK293 cells, leading to increased production of pro-inflammatory cytokines . The results demonstrated a significant increase in IFN-α production compared to controls.
Antiviral Activity Assessment
In another study focusing on antiviral properties, researchers tested several azetidine derivatives against HIV strains. This compound showed promising results with an EC50 value indicating potent antiviral activity against wild-type HIV . The selectivity index (SI) was calculated to assess cytotoxicity versus antiviral potency, showing a favorable profile for further development.
Q & A
What are the common synthetic routes for tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, and what key reaction conditions are required?
Answer (Basic):
Synthesis typically involves multi-step strategies, including:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites (e.g., indole NH protection via di-tert-butyl dicarbonate with catalytic 4-dimethylaminopyridine) .
- Cyanation : Introduction of the cyano group via nucleophilic substitution or palladium-catalyzed coupling.
- Spirocyclization : Formation of the spiro[azetidine-indole] core under controlled conditions (e.g., acidic or basic catalysis).
Key conditions include anhydrous solvents (DMF, THF), temperatures between 70–100°C, and inert atmospheres to prevent side reactions. For enantioselective synthesis, iridium catalysts may achieve >95% enantiomeric excess (e.g., as demonstrated in spirocyclic amine derivatives) .
How do structural modifications (e.g., halogen substituents) influence the compound’s reactivity and biological activity?
Answer (Advanced):
Substituents significantly alter properties:
- Halogen Effects : Chloro derivatives exhibit distinct reactivity (e.g., slower nucleophilic substitution vs. bromo/iodo analogs) and enhanced metabolic stability, making them preferable in drug discovery. Fluoro groups improve lipophilicity and bioavailability .
- Spirocyclic Rigidity : The spiro framework enhances conformational restriction, potentially increasing target binding affinity. For example, spiro-indole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity .
- Cyano Group Role : The cyano moiety acts as a hydrogen bond acceptor, influencing molecular interactions in biological systems.
What methodologies optimize enantioselectivity in synthesizing spirocyclic derivatives of this compound?
Answer (Advanced):
Enantioselective synthesis can be achieved via:
- Chiral Catalysis : Iridium-catalyzed asymmetric amination (e.g., 98% yield with 95% ee reported for related spiro compounds) .
- Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to control stereochemistry during cyclization.
- Chromatographic Resolution : Chiral HPLC or SFC for post-synthesis purification.
Critical parameters include solvent polarity, temperature gradients, and catalyst loading (typically 2–5 mol%).
How should researchers address discrepancies between theoretical and observed NMR data during characterization?
Answer (Methodological):
Discrepancies arise from impurities, solvent effects, or dynamic processes. Steps to resolve:
Purity Verification : Confirm via HPLC or mass spectrometry .
Solvent/Concentration Adjustments : Re-run NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) at varying concentrations.
Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ADF).
Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
What safety protocols are critical when handling tert-Butyl carboxylate derivatives in multi-step syntheses?
Answer (Basic):
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported for analogs) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids).
- Waste Disposal : Segregate halogenated waste and follow local regulations for hazardous materials .
How can automated synthesis platforms accelerate the development of spiro[indole-azetidine] derivatives?
Answer (Advanced):
- High-Throughput Screening (HTS) : Use microfluidic reactors for rapid optimization of reaction conditions (e.g., temperature, catalyst loading) .
- Nano-Scale Synthesis : Minimize reagent use and enable parallel synthesis of analogs (e.g., indole derivatives synthesized in nanomole quantities) .
- Machine Learning : Train models on existing data (e.g., yields, ee) to predict optimal routes for novel derivatives.
What are the challenges in scaling up the synthesis of this compound from lab to pilot-scale?
Answer (Methodological):
- Exothermic Reactions : Implement temperature control (jacketed reactors) to prevent runaway reactions during cyanation or Boc deprotection.
- Purification : Transition from column chromatography to crystallization or distillation for cost-effective purification .
- Regioselectivity : Optimize stoichiometry and mixing efficiency to minimize byproducts (e.g., over-alkylation).
How does the spirocyclic architecture influence the compound’s physicochemical properties?
Answer (Advanced):
- Solubility : Reduced compared to linear analogs due to increased hydrophobicity.
- Stability : Enhanced resistance to enzymatic degradation (e.g., in metabolic studies).
- Crystallinity : Rigid structure promotes crystalline forms, aiding X-ray diffraction analysis .
What analytical techniques are most reliable for confirming the stereochemistry of this compound?
Answer (Methodological):
- X-ray Crystallography : Gold standard for absolute configuration determination .
- Vibrational Circular Dichroism (VCD) : Detects chiral centers via IR spectroscopy.
- NOESY NMR : Identifies spatial proximity of protons to infer stereochemistry .
How can researchers mitigate competing side reactions during spirocyclization?
Answer (Advanced):
- Lewis Acid Catalysis : Use ZnCl2 or BF3·OEt2 to direct cyclization pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization.
- Microwave Assistance : Accelerate reaction kinetics to reduce side product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
